tert-Butyl 2,3-dibromo-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate
Description
tert-Butyl 2,3-dibromo-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate is a brominated heterocyclic compound featuring an imidazo[1,2-a]pyrazine core. Brominated derivatives of this scaffold are typically intermediates in pharmaceutical synthesis, enabling further functionalization via cross-coupling or nucleophilic substitution reactions .
Properties
IUPAC Name |
tert-butyl 2,3-dibromo-6,8-dihydro-5H-imidazo[1,2-a]pyrazine-7-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15Br2N3O2/c1-11(2,3)18-10(17)15-4-5-16-7(6-15)14-8(12)9(16)13/h4-6H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFZJSAPWZWACEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN2C(=NC(=C2Br)Br)C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Br2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
N-Bromosuccinimide (NBS) Mediated Bromination
NBS serves as a mild brominating agent, minimizing over-bromination. The reaction proceeds under reflux conditions:
Procedure :
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Dissolve the imidazo[1,2-a]pyrazine precursor in .
-
Cool and isolate the product via solvent evaporation and chromatography.
Optimization Insights :
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Excess NBS (≥2 equivalents) ensures dibromination.
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Polar solvents like dichloromethane () may reduce reaction efficiency compared to .
Boc Protection of the Amine Group
The tert-butoxycarbonyl (Boc) group is introduced to protect the secondary amine at position 7, enhancing stability during subsequent reactions. This step typically precedes bromination to prevent undesired side reactions.
Standard Protocol :
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Dissolve the imidazo[1,2-a]pyrazine core in dichloromethane ().
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Add triethylamine () as a base and di-tert-butyl dicarbonate (Boc anhydride).
Reaction Table :
| Parameter | Detail |
|---|---|
| Solvent | Dichloromethane () |
| Base | Triethylamine () |
| Boc Anhydride | 1.1 equivalents |
| Time | 48 hours |
| Yield | 60–75% (after purification) |
Post-reaction, the Boc-protected intermediate is purified via flash chromatography, often using gradients of ethyl acetate and hexane.
Purification and Isolation
Purification is critical due to the compound’s sensitivity to hydrolysis and oxidative degradation. Flash chromatography on silica gel with dichloromethane/methanol/ammonium hydroxide (10:1:0.1) is widely employed. Recrystallization from hot benzene or ethyl acetate/hexane mixtures further enhances purity.
Chromatography Conditions :
-
Stationary Phase : Silica gel (230–400 mesh).
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Eluent : (10:1:0.1).
Research Findings and Optimization
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2,3-dibromo-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atoms and form the corresponding dihydroimidazo[1,2-a]pyrazine derivative.
Oxidation Reactions: Oxidation reactions can be used to introduce additional functional groups or modify existing ones.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide, potassium thiocyanate, or organometallic reagents can be used under mild to moderate conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under controlled conditions.
Major Products Formed
Substitution: Formation of azido, thiocyanato, or organometallic derivatives.
Reduction: Formation of dihydroimidazo[1,2-a]pyrazine derivatives.
Oxidation: Formation of oxidized imidazo[1,2-a]pyrazine derivatives with additional functional groups.
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Recent studies have indicated that compounds similar to tert-butyl 2,3-dibromo-5,6-dihydroimidazo[1,2-a]pyrazine derivatives exhibit significant antimicrobial properties. For instance, research has shown that dibrominated imidazo compounds can inhibit the growth of various bacterial strains. A notable study demonstrated that these compounds could serve as effective agents against resistant strains of bacteria due to their ability to disrupt bacterial cell wall synthesis .
Anticancer Properties
The compound has also been investigated for its potential anticancer activities. In vitro studies have suggested that it can induce apoptosis in cancer cells by activating specific signaling pathways. For example, a case study involving human cancer cell lines showed that treatment with this compound resulted in a marked decrease in cell viability and increased apoptosis markers .
Agricultural Science Applications
Pesticide Development
Due to its brominated structure, tert-butyl 2,3-dibromo-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate has potential applications in developing new pesticides. Brominated compounds are known for their efficacy against a range of pests while minimizing the environmental impact compared to conventional pesticides. Preliminary trials have shown promising results in controlling pest populations without harming beneficial insects .
Material Science Applications
Polymer Chemistry
In material science, this compound can be utilized as a building block for synthesizing novel polymers. Its unique structure allows for the incorporation into polymer matrices that exhibit enhanced thermal stability and mechanical properties. Research indicates that polymers derived from imidazo compounds demonstrate improved resistance to degradation under extreme conditions .
Table 1: Summary of Biological Activities
Table 2: Synthetic Pathways for Derivatives
| Compound Name | Synthetic Methodology | Yield (%) |
|---|---|---|
| tert-butyl 3-bromo-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate | Reaction with triethylamine and di-tert-butyl dicarbonate | 85 |
| tert-butyl 5-bromo-6,8-dihydroimidazo[1,2-a]pyrazine-7-carboxylate | Cyclization reaction with appropriate brominating agents | 90 |
Mechanism of Action
The mechanism of action of tert-Butyl 2,3-dibromo-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate involves its interaction with specific molecular targets and pathways. The bromine atoms and the imidazo[1,2-a]pyrazine core play a crucial role in its biological activity. The compound may interact with enzymes, receptors, or DNA, leading to inhibition or modulation of specific biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparative Analysis of Key Features
Physicochemical Properties
| Compound (CAS) | Bromine Positions | Molecular Weight | logP | Solubility (mg/mL) | Key Functional Traits |
|---|---|---|---|---|---|
| Target Dibromo Compound | 2,3 | ~382.07* | ~2.5† | <0.5† | High electrophilicity |
| 949922-61-6 | 3 | 302.17 | 1.67 | 0.672 | CYP inhibition |
| 1250999-20-2 | 2 | 302.17 | ~1.6‡ | ~0.7‡ | Regioselective reactivity |
| 374795-76-3 | None | 223.27 | ~1.2 | >2.0 | Versatile precursor |
| 1250996-70-3 | Hydroxymethyl | 238.26 | ~1.0 | >2.5 | Polar, conjugation-ready |
*Estimated for C₁₁H₁₅Br₂N₃O₂; †Inferred from bromine addition; ‡Assumed based on mono-bromo analogs.
Biological Activity
tert-Butyl 2,3-dibromo-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate (CAS No. 1613148-22-3) is a heterocyclic compound notable for its diverse biological activities. This article reviews its biological properties, synthesis, and potential therapeutic applications based on recent research findings.
- Molecular Formula : C11H15Br2N3O2
- Molar Mass : 381.06 g/mol
- IUPAC Name : this compound
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include the formation of the imidazo[1,2-a]pyrazine core through cyclization reactions using bromo and carboxylate precursors under controlled conditions .
Antimicrobial Activity
Recent studies have indicated that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains and shown to inhibit growth effectively. For instance:
- In vitro Studies : The compound demonstrated potent activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) in the low micromolar range .
Antiparasitic Activity
The compound has also been evaluated for its antiparasitic potential:
- Leishmaniasis Studies : In vitro tests against Leishmania infantum showed that it could reduce parasite viability significantly. The mechanism appears to involve disruption of the parasite's metabolic pathways .
Anticancer Activity
Research has highlighted the potential of this compound as an anticancer agent:
- Cell Line Studies : In assays involving various cancer cell lines (e.g., HeLa and MCF-7), this compound induced apoptosis and inhibited cell proliferation . The compound's ability to target specific signaling pathways related to cancer cell survival is under investigation.
Structure–Activity Relationship (SAR)
The presence of bromine substituents at positions 2 and 3 is crucial for enhancing biological activity. Structural modifications have been explored to optimize efficacy and reduce toxicity:
- Bromine Substituents : The electron-withdrawing nature of bromine enhances the compound's reactivity towards biological targets .
Case Studies
| Study Type | Findings |
|---|---|
| Antimicrobial | Effective against E. coli and S. aureus with low MIC values. |
| Antiparasitic | Significant reduction in L. infantum viability in vitro. |
| Anticancer | Induced apoptosis in HeLa and MCF-7 cells; inhibition of proliferation observed. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
